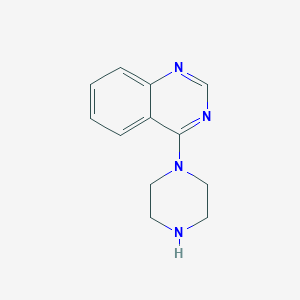

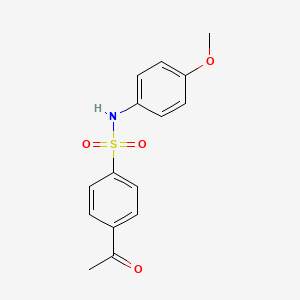

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

Vue d'ensemble

Description

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound used for proteomics research . It has a molecular formula of C15H15NO4S and a molecular weight of 305.35 .

Molecular Structure Analysis

The molecular structure of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide consists of a benzenesulfonamide core with a 4-methoxyphenyl group and an acetyl group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide has a molecular weight of 305.35 . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

Inhibition of Lipoxygenase Activity

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide: has been studied for its potential to inhibit lipoxygenase enzymes, which are involved in the metabolism of polyunsaturated fatty acids . These enzymes play a significant role in various inflammatory and cancer models. The compound’s ability to selectively inhibit the linoleate oxygenase activity of ALOX15, a mammalian 15-lipoxygenase, makes it a valuable pharmacological tool in research aimed at understanding and potentially treating conditions associated with these enzymes .

Acylation Reagent in Green Chemistry

This compound serves as a highly selective and efficient reagent for the acylation of amines in water . Its use in green chemistry is particularly noteworthy due to the environmental benefits of using water as a solvent. This application is crucial in organic synthesis, where acylation is a common step in the protection of functional groups during multistep synthesis processes .

Proteomics Research

In proteomics, 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is utilized for its properties that aid in the study of proteins and their interactions. The compound’s specific interactions with various proteins can be leveraged to understand protein function, structure, and dynamics within biological systems .

Allosteric Enzyme Inhibition

The compound is also of interest for its allosteric inhibition properties. It can bind to an enzyme at one site and inhibit substrate binding at a different site, which is a mechanism that can be exploited in the design of new drugs and therapeutic agents .

Chemoselective Acylation

Due to its selectivity, 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide can be used for chemoselective acylation, allowing for the selective modification of molecules in the presence of various functional groups. This is particularly useful in the synthesis of complex organic compounds .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are computational simulations used to predict the interaction between a molecule and a target protein. Such studies are essential for drug discovery and development .

Molecular Dynamics Simulations

Researchers use 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide in molecular dynamics simulations to observe the behavior of molecules over time. This application is vital for understanding the stability and conformational changes of molecules under different conditions .

Substrate-Specific Inhibition Studies

Finally, the compound is used in substrate-specific inhibition studies to understand how certain molecules can inhibit enzyme activity in a substrate-dependent manner. This research has implications for the development of targeted therapies for diseases where enzyme regulation is disrupted .

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may influence protein synthesis or degradation pathways

Pharmacokinetics

The compound’s molecular weight of 30535 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a potential proteomics research tool , it may influence protein expression or function, leading to changes at the cellular level

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propriétés

IUPAC Name |

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247453 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

CAS RN |

736948-73-5 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)